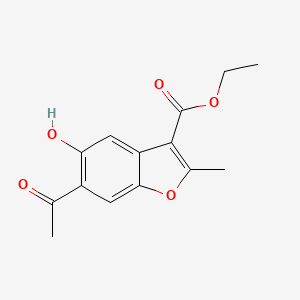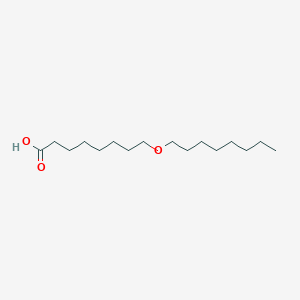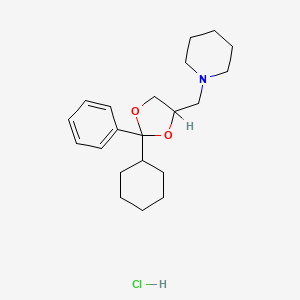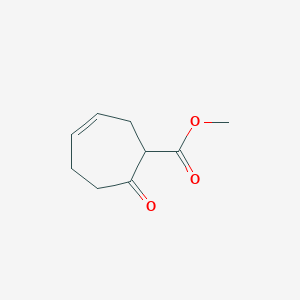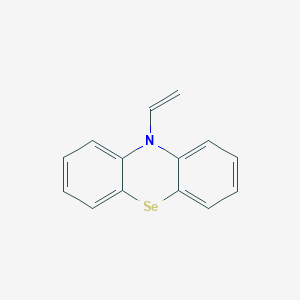
10-Ethenyl-10H-phenoselenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethenyl-10H-phenoselenazine is an organic compound belonging to the phenoselenazine family These compounds are characterized by their unique structure, which includes a selenium atom integrated into a heterocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenyl-10H-phenoselenazine typically involves the cyclization of (2-nitrobenzene)phenyl selenide under reductive conditions. This reaction is facilitated by triphenylphosphine in an organic solvent under nitrogen atmosphere . The reaction conditions are relatively mild, and the product is obtained in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 10-Ethenyl-10H-phenoselenazine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Palladium-catalyzed cross-coupling reactions are common for introducing various substituents.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoselenazines depending on the reagents used.
Scientific Research Applications
10-Ethenyl-10H-phenoselenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 10-Ethenyl-10H-phenoselenazine involves its interaction with various molecular targets. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of selenium.
Phenoxazine: Contains an oxygen atom in place of selenium.
Phenazine: Lacks the selenium atom and has a simpler structure.
Uniqueness: 10-Ethenyl-10H-phenoselenazine is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63737-38-2 |
|---|---|
Molecular Formula |
C14H11NSe |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
10-ethenylphenoselenazine |
InChI |
InChI=1S/C14H11NSe/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h2-10H,1H2 |
InChI Key |
MTJXZCFVHJXJPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2[Se]C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


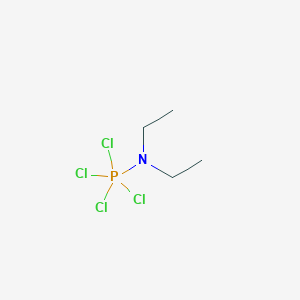
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
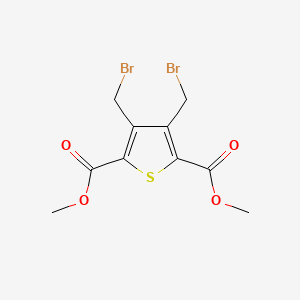
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)
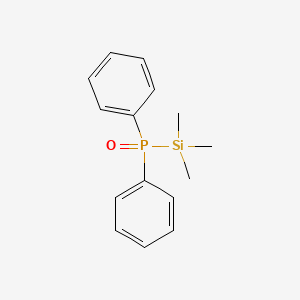
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

